molecular formula C16H18N4O4S2 B2364686 N-(6-(methylthio)pyridazin-3-yl)-4-(morpholinosulfonyl)benzamide CAS No. 1021252-98-1

N-(6-(methylthio)pyridazin-3-yl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2364686
CAS RN: 1021252-98-1
M. Wt: 394.46
InChI Key: AFDSFNZUPJXMNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-(methylthio)pyridazin-3-yl)-4-(morpholinosulfonyl)benzamide is a novel compound that has been the subject of scientific research in recent years. The compound has shown potential in various applications, including as a therapeutic agent for the treatment of cancer and other diseases.

Scientific Research Applications

Metabolism and Disposition in Humans : One study focused on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, detailing how the compound is metabolized in the human body and its elimination pathways. This type of research is crucial for understanding the pharmacokinetics of new therapeutic agents (Renzulli et al., 2011).

Diagnostic Applications : Another study explored the use of a radiolabeled benzamide for detecting melanoma metastases, showcasing the diagnostic potential of benzamide derivatives in oncology (Maffioli et al., 1994).

Investigating Mechanisms of Action : Research into the anxiolytic effects of arylpiperazine derivatives containing isonicotinic and picolinic nuclei examined the compounds' mechanisms of action, suggesting a focus on neuropsychiatric applications for similar compounds (Kędzierska et al., 2019).

Exposure and Risk Assessment : Studies on consumer exposure to isothiazolinones in household and personal care products highlight the importance of evaluating the safety and potential risks associated with the use of chemical compounds in everyday products (Garcia-Hidalgo et al., 2018).

properties

IUPAC Name

N-(6-methylsulfanylpyridazin-3-yl)-4-morpholin-4-ylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4S2/c1-25-15-7-6-14(18-19-15)17-16(21)12-2-4-13(5-3-12)26(22,23)20-8-10-24-11-9-20/h2-7H,8-11H2,1H3,(H,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDSFNZUPJXMNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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